[2,2'-Bipyridine]-5,5'-diamine
Overview
Description
[2,2’-Bipyridine]-5,5’-diamine is an organic compound that belongs to the bipyridine family. It consists of two pyridine rings connected by a single bond, with amino groups attached to the 5 and 5’ positions. This compound is significant in various fields due to its ability to form stable complexes with transition metals, making it useful in coordination chemistry, catalysis, and materials science.
Mechanism of Action
Target of Action
Bipyridine derivatives have been reported to interact with β-amyloid (aβ) proteins, which are implicated in alzheimer’s disease .
Mode of Action
[2,2’-Bipyridine]-5,5’-diamine, as a bipyridine derivative, is believed to bind to Aβ proteins, inhibiting their aggregation . This interaction can exert a neuroprotective effect, potentially mitigating the progression of neurodegenerative diseases like Alzheimer’s .
Biochemical Pathways
The inhibition of aβ protein aggregation suggests that it may influence pathways related to protein folding and degradation, potentially impacting the pathogenesis of neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Its potential to inhibit aβ protein aggregation suggests that it may have neuroprotective effects, potentially mitigating the cellular damage associated with neurodegenerative diseases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can impact the compound’s stability and its interactions with biological targets.
Biochemical Analysis
Biochemical Properties
The [2,2’-Bipyridine]-5,5’-diamine is a bidentate chelating ligand, meaning it can form complexes with transition metals . These complexes can exhibit unique properties, such as intense luminescence, which may have practical applications
Cellular Effects
Related compounds, such as 2,2’-bipyridine derivatives, have been shown to exhibit cytotoxic effects against human breast tumor cells
Molecular Mechanism
It is known that 2,2’-bipyridine forms complexes with transition metals, and these complexes can exhibit unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-5,5’-diamine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to couple halogenated pyridines with boronic acids. Another method is the Stille coupling, which involves the reaction of halogenated pyridines with organotin compounds in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of [2,2’-Bipyridine]-5,5’-diamine often employs large-scale coupling reactions under controlled conditions to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts is common, with reaction conditions optimized for temperature, pressure, and solvent choice to maximize efficiency .
Types of Reactions:
Oxidation: [2,2’-Bipyridine]-5,5’-diamine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
[2,2’-Bipyridine]-5,5’-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the amino groups at the 5 and 5’ positions, making it less versatile in forming hydrogen bonds and other interactions.
4,4’-Bipyridine: Has nitrogen atoms at different positions, affecting its coordination chemistry and reactivity.
1,10-Phenanthroline: Another bidentate ligand with a different ring structure, offering different electronic properties and coordination behavior.
Uniqueness: [2,2’-Bipyridine]-5,5’-diamine is unique due to the presence of amino groups, which enhance its ability to form hydrogen bonds and participate in a wider range of chemical reactions. This makes it particularly valuable in applications requiring specific interactions with metal ions and other molecules .
Properties
IUPAC Name |
6-(5-aminopyridin-2-yl)pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H,11-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRCDAYPQFYBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C2=NC=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435899 | |
Record name | 5,5'-DIAMINO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52382-48-6 | |
Record name | 5,5'-DIAMINO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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